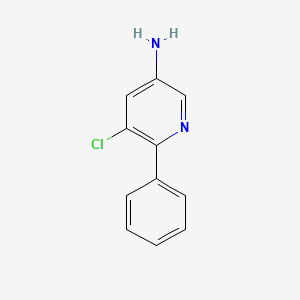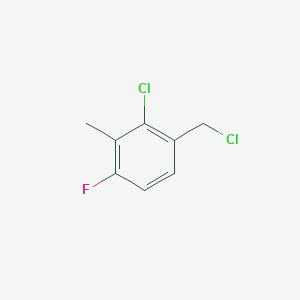
2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene typically involves the chlorination and fluorination of a methylbenzene derivative. One common method is the direct chlorination of 4-fluoro-3-methylbenzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by selective halogenation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include simpler hydrocarbons and dehalogenated compounds.
Applications De Recherche Scientifique
2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene involves its interaction with various molecular targets. The presence of halogen atoms can influence its reactivity and interaction with enzymes and other biological molecules. The compound can participate in electrophilic aromatic substitution reactions, where the electron-withdrawing effects of the halogens play a significant role.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(chloromethyl)-4-fluorobenzene
- 2-Chloro-1-(chloromethyl)-3-methylbenzene
- 4-Chloro-1-(chloromethyl)-3-methylbenzene
Uniqueness
2-Chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both chlorine and fluorine atoms, along with a methyl group, makes it a versatile compound for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H7Cl2F |
|---|---|
Poids moléculaire |
193.04 g/mol |
Nom IUPAC |
2-chloro-1-(chloromethyl)-4-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-5-7(11)3-2-6(4-9)8(5)10/h2-3H,4H2,1H3 |
Clé InChI |
VUURIBAGMXVAIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1Cl)CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


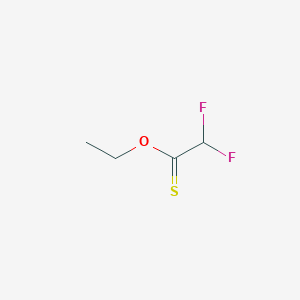
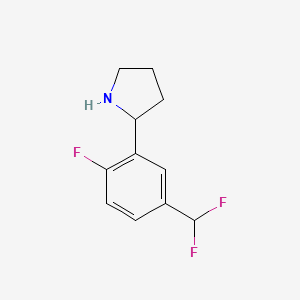


![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)

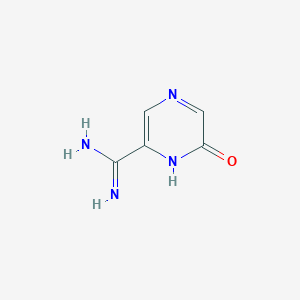
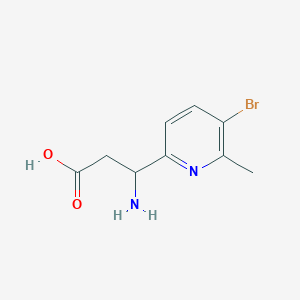
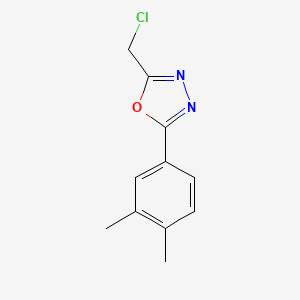
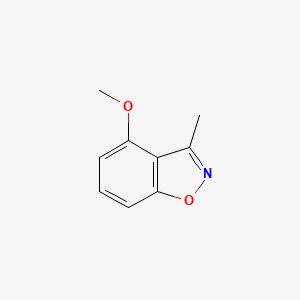

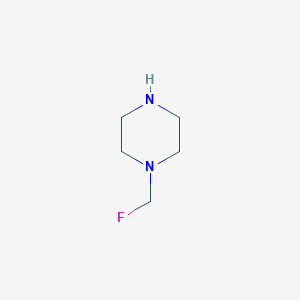
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B12969289.png)
